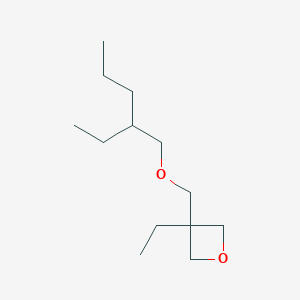
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane is a chemical compound with the molecular formula C13H26O2. It belongs to the class of oxetanes, which are four-membered cyclic ethers containing an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane typically involves the reaction of 3-ethyl-3-hydroxymethyl oxetane with 2-ethylpentanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxetane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols .
Scientific Research Applications
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. In medicinal chemistry, the compound can act as a stable motif, influencing the physicochemical properties of drugs and enhancing their metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-3-((2-ethylhexyloxy)methyl)oxetane
- 3-Ethyl-3-((2-oxiranylmethoxy)methyl)oxetane
Uniqueness
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane is unique due to its specific substituents, which confer distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
644986-31-2 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
3-ethyl-3-(2-ethylpentoxymethyl)oxetane |
InChI |
InChI=1S/C13H26O2/c1-4-7-12(5-2)8-14-9-13(6-3)10-15-11-13/h12H,4-11H2,1-3H3 |
InChI Key |
ONWHDDGIEMJHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)COCC1(COC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



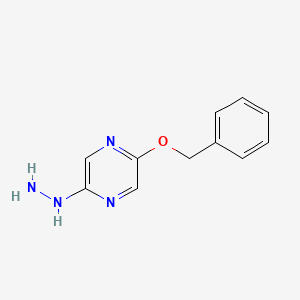


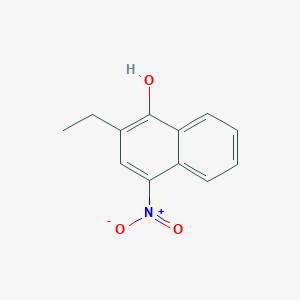
![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)
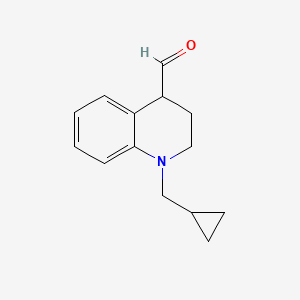


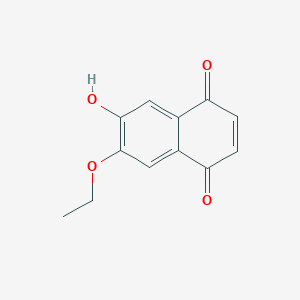



![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)
